Cas no 1036756-15-6 (6-bromo-8-fluoroquinazolin-2(1H)-one)

6-bromo-8-fluoroquinazolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-8-fluoroquinazolin-2-ol
- 6-BROMO-8-FLUORO-2(1H)-QUINAZOLINONE
- 2(1H)-Quinazolinone, 6-bromo-8-fluoro-
- 6-bromo-8-fluoroquinazolin-2(1H)-one
- 6-bromo-8-fluoro-1H-quinazolin-2-one
- SY060542
- 6-bromo-8-fluoro-1,2-dihydroquinazolin-2-one
- F15821
- A920558
- CS-12532
- AKOS032961513
- OTRNZYHGHUEGKS-UHFFFAOYSA-N
- SCHEMBL15413186
- DA-48182
- 1036756-15-6
- MFCD30475301
-
- MDL: MFCD30475301
- Inchi: 1S/C8H4BrFN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
- InChI Key: OTRNZYHGHUEGKS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=NC(N2)=O)C=1)F
Computed Properties
- Exact Mass: 241.94910g/mol
- Monoisotopic Mass: 241.94910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 1.5
6-bromo-8-fluoroquinazolin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10095-1g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 95% | 1g |
¥4129.0 | 2024-07-16 | |
Chemenu | CM204446-1g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 97% | 1g |
$556 | 2021-08-04 | |
eNovation Chemicals LLC | D696377-0.25g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 95% | 0.25g |
$175 | 2024-07-20 | |
eNovation Chemicals LLC | D696377-1g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 95% | 1g |
$375 | 2024-07-20 | |
eNovation Chemicals LLC | D696377-0.25g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 95% | 0.25g |
$175 | 2025-02-20 | |
eNovation Chemicals LLC | D696377-0.1g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 95% | 0.1g |
$160 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0422-1.0g |
6-bromo-8-fluoro-1,2-dihydroquinazolin-2-one |
1036756-15-6 | 95% | 1.0g |
¥2697.0000 | 2024-07-28 | |
Crysdot LLC | CD11361818-1g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 97% | 1g |
$589 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0422-5.0g |
6-bromo-8-fluoro-1,2-dihydroquinazolin-2-one |
1036756-15-6 | 95% | 5.0g |
¥8091.0000 | 2024-07-28 | |
eNovation Chemicals LLC | D696377-1g |
6-Bromo-8-fluoroquinazolin-2(1H)-one |
1036756-15-6 | 95% | 1g |
$375 | 2025-02-20 |
6-bromo-8-fluoroquinazolin-2(1H)-one Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 6-bromo-8-fluoroquinazolin-2(1H)-one
Recent Advances in the Study of 6-Bromo-8-fluoroquinazolin-2(1H)-one (CAS: 1036756-15-6) and Its Applications in Chemical Biology and Medicine
The compound 6-bromo-8-fluoroquinazolin-2(1H)-one (CAS: 1036756-15-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activities, and relevance in drug discovery.
Recent studies have highlighted the role of 6-bromo-8-fluoroquinazolin-2(1H)-one as a versatile scaffold for the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the quinazolinone core of this compound provides a promising starting point for the design of selective inhibitors. Researchers have successfully synthesized derivatives of this compound, demonstrating potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and other tyrosine kinases implicated in cancer progression.
In addition to its kinase inhibitory properties, 6-bromo-8-fluoroquinazolin-2(1H)-one has shown promise in antimicrobial applications. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of both bromo and fluoro substituents on the quinazolinone ring was found to enhance binding affinity to bacterial targets, suggesting a potential pathway for the development of novel antibiotics.
Another area of interest is the compound's potential in neurodegenerative disease research. Preliminary in vitro studies have indicated that 6-bromo-8-fluoroquinazolin-2(1H)-one derivatives may modulate pathways involved in neuroinflammation and oxidative stress, which are key factors in diseases such as Alzheimer's and Parkinson's. These findings, though still in the early stages, open new avenues for therapeutic intervention.
The synthesis of 6-bromo-8-fluoroquinazolin-2(1H)-one has also seen advancements. Recent protocols have improved yield and purity, making the compound more accessible for further research. A 2024 paper in Organic Letters detailed a novel one-pot synthesis method that reduces the number of steps and minimizes the use of hazardous reagents, aligning with green chemistry principles.
In conclusion, 6-bromo-8-fluoroquinazolin-2(1H)-one (CAS: 1036756-15-6) represents a multifaceted compound with significant potential in drug discovery and chemical biology. Its applications span oncology, antimicrobial therapy, and neurodegenerative disease research, supported by robust synthetic methodologies. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical use.
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